molecular formula C17H21BrN4O2 B279784 3-(4-BROMO-1H-PYRAZOL-1-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE

3-(4-BROMO-1H-PYRAZOL-1-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B279784
M. Wt: 393.3 g/mol
InChI Key: QNYPUNUSTKQENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-BROMO-1H-PYRAZOL-1-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting with the preparation of 4-bromo-1H-pyrazole. This intermediate can be synthesized through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The next step involves the acylation of 4-bromo-1H-pyrazole with 3-chloropropionyl chloride to form 3-(4-bromo-1H-pyrazol-1-yl)propanoyl chloride. This intermediate is then reacted with 1-(4-hydroxyphenyl)piperazine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMO-1H-PYRAZOL-1-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(4-BROMO-1H-PYRAZOL-1-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-BROMO-1H-PYRAZOL-1-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine-substituted pyrazole ring can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine moiety can interact with various receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-BROMO-1H-PYRAZOL-1-YL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE is unique due to its combination of a bromine-substituted pyrazole ring, a piperazine moiety, and a phenyl methyl ether group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H21BrN4O2

Molecular Weight

393.3 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C17H21BrN4O2/c1-24-16-4-2-15(3-5-16)20-8-10-21(11-9-20)17(23)6-7-22-13-14(18)12-19-22/h2-5,12-13H,6-11H2,1H3

InChI Key

QNYPUNUSTKQENK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=C(C=N3)Br

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=C(C=N3)Br

Origin of Product

United States

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